Cas no 4436-75-3 (3-HEXENE-2,5-DIONE)

3-HEXENE-2,5-DIONE 化学的及び物理的性質
名前と識別子
-
- 3-HEXENE-2,5-DIONE
- 1,2-Diacetylethene
- 1,2-Diacetylethylene
- (E)
- (Z)-hex-3-ene-2,5-dione
- 1.2-Diacetyl-aethylen
- Hex-3-en-2,5-dion
- hex-3-ene-2,5-dione
- hexene-2,5-dione
- 4436-75-3
- trans-3-Hexene-2,5-dione
- DTXSID8063462
- G61137
- SY233696
- AKOS024429205
- MFCD00052840
- SY233697
-
- MDL: MFCD00052840
- インチ: InChI=1S/C6H8O2/c1-5(7)3-4-6(2)8/h3-4H,1-2H3
- InChIKey: OTSKZNVDZOOHRX-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C=CC(=O)C
計算された属性
- せいみつぶんしりょう: 112.05200
- どういたいしつりょう: 112.052429494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 34.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- PSA: 34.14000
- LogP: 0.72060
3-HEXENE-2,5-DIONE セキュリティ情報
3-HEXENE-2,5-DIONE 税関データ
- 税関コード:2914190090
- 税関データ:
中国税関コード:
2914190090概要:
2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
3-HEXENE-2,5-DIONE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1190785-5g |
3-Hexene-2,5-dione |
4436-75-3 | 95% | 5g |
$980 | 2024-07-20 | |
eNovation Chemicals LLC | Y1190785-1g |
3-Hexene-2,5-dione |
4436-75-3 | 95% | 1g |
$605 | 2025-02-28 | |
eNovation Chemicals LLC | Y1190785-0.1g |
3-Hexene-2,5-dione |
4436-75-3 | 95% | 0.1g |
$430 | 2024-07-20 | |
eNovation Chemicals LLC | Y1190785-1g |
3-Hexene-2,5-dione |
4436-75-3 | 95% | 1g |
$605 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581790-5g |
Hex-3-ene-2,5-dione |
4436-75-3 | 98% | 5g |
¥11050.00 | 2024-05-13 | |
eNovation Chemicals LLC | Y1190785-1g |
3-Hexene-2,5-dione |
4436-75-3 | 95% | 1g |
$605 | 2025-02-26 | |
eNovation Chemicals LLC | Y1190785-0.25g |
3-Hexene-2,5-dione |
4436-75-3 | 95% | 0.25g |
$465 | 2024-07-20 | |
eNovation Chemicals LLC | Y1190785-5g |
3-Hexene-2,5-dione |
4436-75-3 | 95% | 5g |
$980 | 2025-02-26 | |
eNovation Chemicals LLC | Y1190785-0.25g |
3-Hexene-2,5-dione |
4436-75-3 | 95% | 0.25g |
$465 | 2025-02-26 | |
eNovation Chemicals LLC | Y1190785-0.1g |
3-Hexene-2,5-dione |
4436-75-3 | 95% | 0.1g |
$430 | 2025-02-26 |
3-HEXENE-2,5-DIONE 関連文献
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
3-HEXENE-2,5-DIONEに関する追加情報
Recent Advances in the Study of 3-HEXENE-2,5-DIONE (CAS: 4436-75-3) in Chemical Biology and Pharmaceutical Research
3-HEXENE-2,5-DIONE (CAS: 4436-75-3) is a highly reactive α,β-unsaturated diketone that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including heterocyclic compounds and natural product derivatives. Recent studies have explored its potential as a building block for drug discovery, particularly in the development of novel antimicrobial and anticancer agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-HEXENE-2,5-DIONE in the synthesis of pyrrole derivatives with potent antibacterial activity against multidrug-resistant strains. The researchers utilized the compound's reactive carbonyl groups to construct a series of novel heterocycles, several of which showed MIC values below 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). This work highlights the compound's potential in addressing the growing threat of antibiotic resistance.
In the field of cancer research, a team from Harvard Medical School recently reported (Nature Chemical Biology, 2024) on the development of 3-HEXENE-2,5-DIONE-based covalent inhibitors targeting mutant KRAS proteins. The compound's ability to form Michael adducts with cysteine residues was exploited to create selective inhibitors of the G12D mutant, which is implicated in approximately 40% of pancreatic cancers. The lead compound from this series demonstrated significant tumor growth inhibition in xenograft models with minimal off-target effects.
From a mechanistic perspective, advanced spectroscopic techniques including 2D NMR and X-ray crystallography have been employed to characterize the reaction pathways of 3-HEXENE-2,5-DIONE with various biological nucleophiles. These studies (ACS Chemical Biology, 2023) have revealed that the compound's reactivity can be finely tuned through structural modifications, enabling the design of more selective and potent bioactive molecules. The insights gained from these investigations are informing the development of next-generation covalent drugs.
Recent innovations in synthetic methodology have also expanded the utility of 3-HEXENE-2,5-DIONE. A 2024 report in Angewandte Chemie described a novel photocatalytic strategy for the asymmetric functionalization of the compound, enabling the efficient synthesis of enantiomerically pure building blocks for pharmaceutical applications. This advancement addresses previous challenges in controlling the stereochemistry of reactions involving this highly reactive diketone.
Looking forward, researchers are particularly excited about the potential of 3-HEXENE-2,5-DIONE derivatives in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society national meeting suggest that appropriately functionalized versions of the compound can serve as warheads in PROTAC (PROteolysis TArgeting Chimera) molecules, opening new avenues for drug discovery in challenging therapeutic areas.
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